molecular formula C14H8F2O4 B6406221 2-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261927-08-5

2-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No.: B6406221
CAS No.: 1261927-08-5
M. Wt: 278.21 g/mol
InChI Key: NRWVOAWRKDTOPM-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, or 5C2F-4FB, is a fluorinated carboxylic acid that is primarily used in scientific research. It has a wide range of applications in biochemistry, physiology, and other scientific disciplines.

Scientific Research Applications

5C2F-4FB is used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme kinetics, as a reagent for the synthesis of other compounds, and as a building block for the synthesis of polymers. It has also been used as a fluorescent probe for the detection of small molecules and as a tool for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 5C2F-4FB is still not fully understood. However, it is believed that the fluorinated carboxylic acid binds to the active site of an enzyme, which then triggers a conformational change that results in an increase in catalytic activity.
Biochemical and Physiological Effects
5C2F-4FB has been shown to have a wide range of biochemical and physiological effects. In laboratory experiments, it has been used to modulate the activity of enzymes, to inhibit the binding of proteins to DNA, and to reduce the activity of certain cell signaling pathways. It has also been used to study the effects of reactive oxygen species on cell metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5C2F-4FB in laboratory experiments is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, its fluorinated structure makes it highly soluble in aqueous solutions and allows it to penetrate biological membranes. However, it is important to note that 5C2F-4FB is highly toxic and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for the use of 5C2F-4FB in scientific research. For example, it could be used to study the effects of reactive oxygen species on cell metabolism, to develop new drugs, or to develop new fluorescent probes for the detection of small molecules. Additionally, it could be used to study the effects of protein-protein interactions and to develop new methods for enzyme inhibition. Finally, it could be used to develop new polymers and to study the effects of environmental pollutants on cellular processes.

Synthesis Methods

The synthesis of 5C2F-4FB begins with the reaction of 2-fluoroaniline and 4-fluorobenzoic acid in the presence of an acid catalyst. This reaction produces a difluorinated intermediate, which is then treated with an acid to form 5C2F-4FB. The synthesis of 5C2F-4FB is a relatively simple process, and the product can be obtained in high yields.

Properties

IUPAC Name

3-(2-carboxy-5-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-8-2-3-9(14(19)20)10(6-8)11-5-7(13(17)18)1-4-12(11)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWVOAWRKDTOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690956
Record name 5,6'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-08-5
Record name 5,6'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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